3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside
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Overview
Description
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry due to its distinct molecular structure . It is esteemed for its diverse applications and assumes a pivotal role in drug and disease-related research endeavors .
Synthesis Analysis
The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield.Molecular Structure Analysis
The molecular formula of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is C11H20O6 . The IUPAC name is [(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.28 . It is a liquid form with a refractive index of n20/D 1.466 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) .Scientific Research Applications
Biomedical Industry
This compound is extensively employed in the biomedical industry . It assumes a pivotal role in drug and disease-related research endeavors .
Glycosylation Studies
The compound plays a significant role in unraveling the intricacies of glycosylation . Glycosylation is a critical biological process where sugars are attached to proteins and lipids, affecting their structure and function.
Carbohydrate Chemistry
It is used in the enigmatic realm of carbohydrate chemistry . Carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response.
Glycoconjugate Synthesis
The compound is involved in the intricate process of glycoconjugate synthesis . Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another functional group or molecule.
Cancer Research
Within the realm of biomedicine, its applications extend to encompass cancer research . It can be used in the development of new therapeutic strategies and understanding the disease progression.
Viral Infections
The compound is also used in research related to viral infections . It can help in understanding the virus’s life cycle and developing antiviral drugs.
Metabolic Anomalies
It is used in the study of metabolic anomalies . Understanding these anomalies can lead to the development of treatments for various metabolic disorders.
Proteomics Research
The compound is used in proteomics research . It can help in understanding protein structure and function, and in the development of new therapeutic strategies.
Mechanism of Action
Target of Action
It is known that this compound is extensively employed in the biomedical industry and plays a pivotal role in drug and disease-related research endeavors .
Mode of Action
It is known to be involved in the synthesis of innovative pharmaceutical agents targeting a wide array of specific diseases and disorders .
properties
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBZJCMJEKADSW-KBDSZGMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside |
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